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Compound of Interest

(S)-tert-Butyl 3-aminoazepane-1-
Compound Name:
carboxylate

Cat. No.: B588435

An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant
interest in medicinal chemistry and pharmaceutical development. Its molecular framework is
built upon an azepane ring, a seven-membered saturated heterocycle containing one nitrogen
atom. The structure is further characterized by a tert-butoxycarbonyl (Boc) protecting group on
the ring nitrogen and an amino group at the chiral 3-position, with the (S)-stereochemistry
being crucial for specific biological activities.[1]

This compound primarily serves as a versatile building block and a key intermediate in the
synthesis of complex bioactive molecules.[2] The presence of a primary amino group allows for
a wide range of chemical modifications, while the Boc group provides a stable and easily
removable protecting element, facilitating multi-step synthetic sequences.[2] Its applications are
prominent in the development of novel therapeutic agents, particularly in the fields of oncology,
neuropharmacology, and anti-inflammatory research.[1][2] Specifically, it is a crucial precursor
for synthesizing ureidothiophenes, which have been identified as potent inhibitors of
Checkpoint Kinase 1 (CHK1), a key regulator in the cell cycle and a target for cancer therapy.

[113]
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Molecular Structure and Physicochemical

Properties

The structural and chemical properties of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

determine its utility in synthetic chemistry. The tert-butyl ester group enhances its solubility in

organic solvents, simplifying handling and reaction workups.[2] The predicted basicity (pKa) of

the amino group is around 10.35, influencing its nucleophilicity and reaction conditions.[1][4]

Property Value References
CAS Number 625471-04-7 [11[4]
Molecular Formula C11H22N202 [1][2][4]
Molecular Weight 214.31 g/mol [1112]

Appearance

Yellow to brown liquid

[2]4]

Predicted Boiling Point

296.5 + 33.0 °C at 760 mmHg

[1]14]

Predicted Density

1.020 g/cm3

[11(31[4]

Predicted pKa

10.35+0.20

[1]14]

Purity >95% (NMR) to 97% 2]
WXWILWLHHQGUCX-
InChiKey SECBINFHSA-N (for R- 3]

isomer)

Storage Conditions

2-8 °C, under inert gas,

protect from light

[1]14]

Applications in Drug Discovery: Targeting the CHK1

Kinase Pathway

A significant application of (S)-tert-Butyl 3-aminoazepane-1-carboxylate is as an

intermediate in the synthesis of CHK1 kinase inhibitors.[1][3] CHKL1 is a critical enzyme in the

DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates

downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells
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have defects in other cell cycle checkpoints (like p53) and are highly reliant on the CHK1
pathway for survival. Inhibiting CHK1 in these cells prevents DNA repair and pushes them into
premature mitosis, leading to mitotic catastrophe and cell death (apoptosis). This makes CHK1
an attractive target for cancer therapeutics.
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Diagram 1: Role of CHKL1 in the DNA damage response and its inhibition.

Synthetic and Experimental Workflows
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While specific, detailed synthetic procedures for (S)-tert-Butyl 3-aminoazepane-1-
carboxylate are proprietary or found within patent literature, a generalized workflow can be
constructed based on common organic chemistry principles and related syntheses. The
synthesis of the azepane ring itself can be a key challenge, with methods like ring expansion of
piperidine precursors being utilized for related structures.[5]
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Diagram 2: Generalized synthetic workflow for the target molecule.

Experimental Protocols

The following are generalized protocols representative of the key chemical transformations and
characterization steps involved in the synthesis and use of (S)-tert-Butyl 3-aminoazepane-1-
carboxylate.

Protocol 1: General Procedure for Boc Protection of
Azepane Nitrogen

This protocol describes the protection of the secondary amine on the azepane ring, a crucial
step in the synthesis.

» Reagents and Equipment:

[¢]

(S)-3-Aminoazepane dihydrochloride

[¢]

Di-tert-butyl dicarbonate ((Boc)20)

[e]

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

o

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

[¢]

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
o Methodology:

1. Dissolve the (S)-3-aminoazepane salt in the chosen solvent within a round-bottom flask
under a nitrogen atmosphere.

2. Cool the mixture to 0 °C using an ice bath.

3. Add the base (e.g., TEA, 2.5 equivalents) dropwise to neutralize the salt and deprotonate
the amine.

4. Add (Boc)20 (1.1 equivalents) portion-wise or as a solution in the same solvent.

5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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6. Monitor the reaction progress using Thin Layer Chromatography (TLC).

7. Upon completion, quench the reaction with water or a saturated aqueous solution of
NHaCl.

8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

9. Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter, and
concentrate under reduced pressure.

10. Purify the crude product using flash column chromatography on silica gel to yield the pure
Boc-protected compound.

Protocol 2: General Procedure for Synthesis of a
Ureidothiophene Derivative

This protocol outlines a potential subsequent step where the primary amine of the title
compound is functionalized to create a urea linkage, a common motif in kinase inhibitors.[1][3]

» Reagents and Equipment:

o

(S)-tert-Butyl 3-aminoazepane-1-carboxylate

(¢]

A suitable thiophene-isocyanate derivative (e.g., 2-isocyanato-thiophene-3-carbonitrile)

[¢]

Anhydrous aprotic solvent (e.g., THF or DCM)

o

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
» Methodology:

1. Dissolve (S)-tert-Butyl 3-aminoazepane-1-carboxylate (1.0 equivalent) in the anhydrous
solvent under a nitrogen atmosphere.

2. Add the thiophene-isocyanate derivative (1.0-1.2 equivalents) dropwise at room
temperature.

3. Stir the reaction mixture at room temperature for 4-12 hours.
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4. Monitor the reaction for the consumption of the starting amine via TLC or LC-MS.
5. Upon completion, concentrate the reaction mixture in vacuo.

6. The resulting crude product can be purified by crystallization or flash column
chromatography to yield the desired ureidothiophene compound.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Characterization

Purity and structural confirmation are typically achieved using NMR spectroscopy.[2]
e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., Chloroform-d (CDClIs) or DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition:

o Acquire *H NMR and 3C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).
[6]

o Expected 'H NMR signals: A characteristic singlet integrating to 9 protons around 1.4-1.5
ppm corresponding to the tert-butyl group of the Boc protector. Multiple multiplets in the
aliphatic region (1.5-3.5 ppm) corresponding to the methylene and methine protons of the
azepane ring. A broad singlet for the primary amine protons (NH2).

o Expected 3C NMR signals: Resonances for the quaternary and methyl carbons of the Boc
group (~80 ppm and ~28 ppm, respectively). Multiple signals in the aliphatic region for the
azepane ring carbons. A signal for the carbonyl carbon of the Boc group (~155 ppm).

Conclusion

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a high-value chemical intermediate with a
well-defined stereocenter and versatile functional groups. Its structural features make it an
ideal starting material for the synthesis of complex molecular targets in drug discovery. Its
established role in the creation of CHK1 kinase inhibitors highlights its importance in modern
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oncology research, providing a scaffold that can be elaborated to produce potent and selective
therapeutic agents. The synthetic accessibility and predictable reactivity of this compound
ensure its continued use by researchers and scientists in the pharmaceutical industry.[2][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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